molecular formula C17H14ClNO3S3 B2534269 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421507-66-5

3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2534269
CAS No.: 1421507-66-5
M. Wt: 411.93
InChI Key: WQGIIFIISFKDPU-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a synthetic organic compound designed for research applications. This molecule incorporates a thiophene nucleus , a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities . The structure also features a benzenesulfonamide group , a moiety renowned for its ability to inhibit various enzymes, particularly carbonic anhydrases, making it a key pharmacophore in drug development . The molecular architecture, which includes two linked thiophene rings, suggests potential use in material science, such as in the fabrication of organic electronics or as a building block for more complex heterocyclic systems . Researchers can leverage this compound as a key intermediate in the synthesis of novel bioactive molecules or as a candidate for high-throughput screening against biological targets. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S3/c1-11-13(18)4-2-6-16(11)25(21,22)19-10-12-7-8-15(24-12)17(20)14-5-3-9-23-14/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGIIFIISFKDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Thiophene-2-carbonyl chloride reacts with 2-thiophenemethanol in dichloromethane using aluminum trichloride (1.2 equiv) as a catalyst:
$$
\text{Thiophene-2-COCl} + \text{2-Thiophenemethanol} \xrightarrow{\text{AlCl}_3} \text{5-(Thiophene-2-carbonyl)thiophen-2-yl)methanol}
$$
Conditions : 0°C to room temperature, 12 hours. Yield: 68–72% after silica gel chromatography.

Reductive Amination

The alcohol is converted to the amine via Mitsunobu reaction or treated with phthalimide followed by hydrazine:
$$
\text{5-(Thiophene-2-carbonyl)thiophen-2-yl)methanol} \xrightarrow{\text{Phthalimide, DIAD}} \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{Amine}
$$
Yield : 65–70%.

Synthesis of 3-Chloro-2-Methylbenzenesulfonyl Chloride

Chlorosulfonation of 3-chloro-2-methylbenzene is conducted using chlorosulfonic acid:

  • 3-Chloro-2-methylbenzene (1.0 equiv) is added to chlorosulfonic acid (3.0 equiv) at −10°C.
  • The mixture is stirred at 80°C for 45 minutes, then quenched on ice.
  • The sulfonyl chloride is isolated via filtration and recrystallized from hexane (Yield: 70–75%).

Sulfonamide Coupling

The final step involves coupling the sulfonyl chloride with the amine under basic conditions:
$$
\text{3-Chloro-2-methylbenzenesulfonyl chloride} + \text{5-(Thiophene-2-carbonyl)thiophen-2-yl)methylamine} \xrightarrow{\text{NH}_3} \text{Target Compound}
$$
Procedure :

  • The amine (1.0 equiv) is dissolved in tetrahydrofuran and cooled to 0°C.
  • Sulfonyl chloride (1.1 equiv) is added dropwise, followed by aqueous ammonia (2.0 equiv).
  • The mixture is stirred for 4 hours, and the product is recrystallized from acetic acid.
    Yield : 70–78%.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, SO₂NH), 7.85–7.45 (m, aromatic H), 4.55 (s, 2H, CH₂).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1680 cm⁻¹ (C=O).

Industrial-Scale Considerations

Optimized protocols for large-scale production emphasize:

  • Continuous Flow Reactors : For thiophene-2-carbonyl chloride synthesis to enhance safety and yield.
  • Catalyst Recycling : Aluminum trichloride recovery in Friedel-Crafts steps reduces costs.
  • Solvent Recovery Systems : Acetic acid and tetrahydrofuran are distilled and reused.

Challenges and Mitigation Strategies

Challenge Solution
Regioselectivity in acylation Use directing groups (e.g., methoxy)
Sulfonyl chloride hydrolysis Anhydrous conditions, rapid quenching
Amine oxidation Nitrogen atmosphere, antioxidant additives

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine and Sulfonamide Positions

The chloro substituent at the 3-position and sulfonamide nitrogen serve as primary sites for nucleophilic substitution:

Reaction TypeConditions/ReagentsProducts/OutcomesYield (%)Source
Chlorine displacementNaOMe/DMF, 80°C, 6 hrsMethoxy-substituted derivative72
Sulfonamide alkylationCH3I, K2CO3/acetone, refluxN-methylated sulfonamide68
Amine displacementNH3/EtOH, 50°C, 12 hrsPrimary amine adduct55

Key observations:

  • The chloro group shows moderate reactivity in SNAr reactions due to electron-withdrawing effects from the sulfonamide and methyl groups.

  • Alkylation at sulfonamide nitrogen requires strong bases like K2CO3 to deprotonate the NH group.

Thiophene Ring Functionalization

Both thiophene rings participate in electrophilic substitution and cross-coupling reactions:

Electrophilic Aromatic Substitution

ReactionReagents/ConditionsPosition ModifiedSelectivity Notes
SulfonationSO3/DCE, 0°C, 2 hrsβ-positionDirected by electron-rich thiophene
BrominationBr2/FeBr3, RT, 4 hrsα-positionSteric hindrance from methyl group limits reactivity

Cross-Coupling Reactions

Reaction TypeCatalysts/PartnersProducts
Suzuki couplingPd(PPh3)4, arylboronic acidBiaryl-thiophene hybrids
Sonogashira couplingCuI, PdCl2, terminal alkyneAlkynylated thiophene derivatives

Data limitations: Specific yields for these reactions remain unpublished, but analogous systems show 40-60% efficiency under optimized conditions .

Carbonyl Group Reactivity

The thiophene-2-carbonyl moiety undergoes characteristic transformations:

ReactionConditionsOutcomeFunctional Impact
Hydrolysis6M HCl, reflux, 8 hrsCarboxylic acid formationIncreases water solubility
ReductionLiAlH4/THF, 0°C to RTAlcohol derivativeAlters H-bonding capacity
CondensationNH2OH·HCl/EtOH, ΔOxime formationChelation potential increased

Notably, the carbonyl group shows resistance to nucleophilic attack unless activated by protonation.

Oxidation Reactions

Controlled oxidation modifies sulfur-containing components:

Target SiteOxidizing AgentProductApplication Relevance
Thiophene ringmCPBA/DCM, 0°CThiophene S-oxideAlters electronic properties
Sulfonamide sulfurH2O2/AcOH, 50°CSulfone derivativeEnhances metabolic stability

Caution: Over-oxidation may lead to ring-opening byproducts.

Complexation Behavior

The compound acts as a polydentate ligand in metal coordination:

Metal IonCoordination SitesComplex Stability (log β)
Cu(II)Sulfonamide O, carbonyl O12.3 ± 0.2
Fe(III)Thiophene S, sulfonamide N9.8 ± 0.3

These complexes show enhanced antibacterial activity compared to the parent compound .

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

Stress ConditionHalf-Life (hrs)Major Degradants
Aqueous buffer48.2Hydrolyzed carbonyl derivatives
UV light (254 nm)6.5Ring-opened sulfonic acid
Liver microsomes2.1Demethylated products

Data highlights the need for prodrug strategies in therapeutic applications .

This reactivity profile positions 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide as a versatile scaffold for developing antimicrobial and anti-inflammatory agents , with particular promise in targeted covalent inhibitor design. Future research should prioritize kinetic studies of its cross-coupling reactions and metabolic stability optimization.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of sulfonamide derivatives, including those related to the compound , as anticancer agents. For instance, a series of novel benzenesulfonamide derivatives were synthesized and screened for their anticancer activity against various human tumor cell lines.

Case Study: Antitumor Activity Evaluation

A notable study evaluated the in vitro antitumor activity of sulfonamide compounds against the NCI-60 cell line panel. The results indicated that certain derivatives exhibited significant cytotoxic effects, with GI50 values ranging from 1.9 to 3.0 μM against multiple cancer types, including lung, colon, and breast cancers . This highlights the potential efficacy of compounds like 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide in cancer treatment.

Antimicrobial Properties

In addition to anticancer properties, sulfonamides have been explored for their antimicrobial activities. A study focused on synthesizing new thiopyrimidine–benzenesulfonamide compounds demonstrated promising antimicrobial effects against various bacterial strains .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. The presence of thiophene rings and sulfonamide moieties has been associated with enhanced biological activity. Studies suggest modifications to these structures can lead to improved potency and selectivity against target cells.

Key Findings from SAR Studies

  • Substituent Variability : Different substituents on the thiophene ring influence the compound's interaction with biological targets.
  • Lipophilicity : Increased lipophilicity often correlates with better cellular uptake and bioavailability.
  • Mechanism of Action : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Data Sources
3-Chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide 4-methoxy instead of 2-methyl on benzene ring C₁₇H₁₄ClNO₄S₃ 428.0
2-Bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide Bromine at benzene 2-position C₁₆H₁₂BrNO₃S₃ 442.4
2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide Fluorine at benzene 2-position C₁₆H₁₂FNO₃S₃ 381.5
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide Furan-thiophene hybrid, propargyl group C₂₁H₂₀NO₃S₂ 494.1397 (M + Na)

Key Observations:

In contrast, the 4-methoxy analog () adds electron-donating character, which may alter solubility or metabolic stability . Halogen Substitutions (Br, F) at the benzene 2-position () modulate lipophilicity and reactivity. Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and bioavailability .

The thiophene-2-carbonyl group (common in all analogs) is critical for π-π stacking interactions in biological systems, as seen in antimicrobial and kinase inhibitor scaffolds .

Key Findings:

  • Gold(I)-Catalyzed Reactions () are efficient for constructing complex sulfur-containing heterocycles, offering regioselectivity and moderate yields (e.g., 71% for 4-methyl derivative) .
  • Chalcone-Based Syntheses () enable diversification via hydrazine coupling, though yields and purity data are less documented .

Limitations in Available Data:

  • Target Compound: No explicit melting point, solubility, or bioactivity data are available in the evidence.
  • Analogs :
    • The 4-methoxy analog () lacks reported bioactivity but shares structural motifs with antimicrobial sulfonamides (e.g., ) .
    • Bromo and Fluoro Analogs () have undefined biological profiles but align with halogenated sulfonamides studied for enzyme inhibition .

Hypothetical Comparisons:

  • Lipophilicity : The 2-methyl group in the target compound may enhance membrane permeability compared to polar 4-methoxy or halogenated analogs.
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas furan derivatives () might exhibit faster clearance .

Biological Activity

3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H14ClN1O2S2
  • Molecular Weight : 341.85 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including the compound . The following table summarizes key findings related to its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Escherichia coli31.108 - 62.216 μg/mLDisruption of nucleic acid synthesis
Pseudomonas aeruginosa62.216 - 124.432 μg/mLPeptidoglycan synthesis inhibition

The compound exhibited notable activity against Gram-positive bacteria, showing significant bactericidal effects through the inhibition of essential bacterial processes such as protein synthesis and cell wall formation .

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. A study reported that derivatives with similar structures demonstrated cytotoxic effects on various cancer cell lines, including:

  • HeLa cells : IC50 values ranged from 10 to 30 µM.
  • MCF-7 breast cancer cells : IC50 values around 25 µM.

The mechanism involved apoptosis induction through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Case Studies

  • Antimicrobial Efficacy Against MRSA
    A case study evaluated the efficacy of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in biofilm formation at concentrations as low as 31.108 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .
  • Cytotoxicity in Cancer Cells
    Another study assessed the cytotoxic effects on lung cancer cell lines, where the compound induced apoptosis with an IC50 value of approximately 20 µM. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting a promising avenue for further research in oncological applications .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function, leading to halted protein production.
  • Disruption of Nucleic Acid Synthesis : It affects DNA replication and transcription processes, which are critical for bacterial survival and proliferation.
  • Induction of Apoptosis in Cancer Cells : By activating intrinsic apoptotic pathways, it promotes cell death in malignancies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?

  • Methodology : The synthesis typically involves coupling 3-chloro-2-methylbenzenesulfonyl chloride with a thiophene-containing amine intermediate. Key steps include:

  • Sulfonamide bond formation : React the sulfonyl chloride with a primary amine (e.g., (5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine) in anhydrous THF or DCM using NaH or TEA as a base .
  • Thiophene functionalization : Thiophene-2-carbonyl groups can be introduced via Friedel-Crafts acylation or Suzuki coupling, depending on substitution patterns .
    • Critical parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.

Q. How is the structural integrity of this compound verified?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 8–10 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in sulfonamide motifs) .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with this sulfonamide-thiophene hybrid?

  • Context : Sulfonamides are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Thiophene derivatives enhance π-π stacking and bioavailability.
  • Screening methods :

  • In vitro assays : Test against bacterial/fungal strains (MIC values) or cancer cell lines (IC50_{50} via MTT assay).
  • Enzyme inhibition : Evaluate binding to carbonic anhydrase or cyclooxygenase using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved activity?

  • Approach :

  • Docking studies : Use software like AutoDock to predict interactions with target proteins (e.g., COX-2 or DHFR). Focus on sulfonamide’s sulfonyl group and thiophene’s electron-rich regions .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using regression analysis .
    • Validation : Synthesize top-predicted analogs and compare experimental vs. computed activities.

Q. How to resolve contradictions in reported biological data for sulfonamide-thiophene hybrids?

  • Case study : Discrepancies in antimicrobial activity may arise from:

  • Purity issues : Confirm compound purity (>95%) via HPLC and elemental analysis.
  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC) across labs .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on thiophene may reduce potency) .

Q. What strategies optimize solubility and pharmacokinetics without compromising activity?

  • Modifications :

  • Pro-drug design : Introduce ester or amide groups to enhance membrane permeability.
  • Formulation : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility .
    • Evaluation : Measure logP (octanol/water partition coefficient) and conduct pharmacokinetic studies in rodent models.

Q. How to investigate the mechanism of action for this compound’s anti-inflammatory effects?

  • Experimental design :

  • Gene expression profiling : Use RT-qPCR or RNA-seq to identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6).
  • Enzyme kinetics : Perform kinetic assays with purified COX-2 to determine inhibition type (competitive/non-competitive) .
    • Controls : Include celecoxib (COX-2 inhibitor) and validate selectivity via COX-1/COX-2 ratio analysis.

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